![molecular formula C10H9ClN2O B2624897 4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine CAS No. 1311856-66-2](/img/structure/B2624897.png)
4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine
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Overview
Description
The compound “4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazoles are generally synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a 5-membered oxazole ring attached to a 3-chlorophenyl group at the 4-position and a methyl group at the 3-position .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, ring-opening reactions, and more .Scientific Research Applications
- The structural modifications of quinazolone led to the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones with potential anti-allergic properties .
- A novel Schiff base ester , 4-{[(3-chlorophenyl)imino]methyl}-3-hydroxyphenyl myristate , was synthesized and characterized. Its spectroscopic data include IR, 1H NMR, 13C NMR, and MS analyses .
Agrochemicals and Pharmaceuticals
Anti-Allergic Drugs
Schiff Base Ester
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYVCHIGUSBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-3-methyl-2,5-dihydro-1,2-oxazol-5-imine |
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